An In-depth Technical Guide to 6-Bromoindoline: Chemical Properties and Structure
An In-depth Technical Guide to 6-Bromoindoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 6-Bromoindoline, a halogenated derivative of indoline. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound.
Chemical Structure and Properties
6-Bromoindoline, also known as 6-bromo-2,3-dihydro-1H-indole, is a heterocyclic organic compound. Its structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, with a bromine atom substituted at the 6th position of the bicyclic system. The presence of the bromine atom and the indoline scaffold makes it a valuable intermediate in the synthesis of various bioactive molecules and functional materials.
Structure:
Caption: Chemical structure of 6-Bromoindoline.
Physical and Chemical Properties
A summary of the key physicochemical properties of 6-Bromoindoline is presented in the table below.
| Property | Value | Reference |
| CAS Number | 63839-24-7 | [1] |
| Molecular Formula | C₈H₈BrN | [1] |
| Molecular Weight | 198.06 g/mol | [1] |
| Appearance | Off-white to yellow solid/Brown oil | |
| Boiling Point | 116-118 °C at 4 Torr | [1] |
| Solubility | No data available | |
| Storage | Keep in dark place, sealed in dry, 2-8°C | [2] |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of 6-Bromoindoline.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of 6-Bromoindoline. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio), results in two molecular ion peaks separated by 2 m/z units.
| Ion | m/z |
| [M-H]+ | 195.9 / 197.9 |
From LC-MS analysis.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the aliphatic protons on the pyrrolidine ring. The bromine atom at the 6-position will influence the chemical shifts of the adjacent aromatic protons.
Predicted ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine will show a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of 6-bromoindoline is expected to exhibit characteristic absorption bands for the N-H bond, aromatic C-H bonds, aliphatic C-H bonds, and the C-Br bond.
Experimental Protocols
Synthesis of 6-Bromoindoline
A common method for the synthesis of 6-bromoindoline is the reduction of 6-bromoindole. The following protocol is adapted from the literature.[1]
Reaction Scheme:
Caption: Synthesis of 6-Bromoindoline from 6-Bromoindole.
Materials:
-
6-Bromo-1H-indole
-
Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Triethylsilane
-
Concentrated ammonium hydroxide solution
-
Water
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Anhydrous sodium sulfate
-
Ether
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Hexane
-
4N HCl in dioxane
-
Saturated sodium bicarbonate solution
Procedure:
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To a solution of 6-bromo-1H-indole (11.0 g, 56.1 mmol) in a mixture of dichloromethane (180 mL) and trifluoroacetic acid (60 mL), add triethylsilane (22.6 mL, 2.5 equiv).[1]
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Stir the reaction mixture at room temperature for 16 hours.[1]
-
Add additional dichloromethane (180 mL), concentrated ammonium hydroxide solution (approximately 50 mL), and water (200 mL).[1]
-
Extract the mixture with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Redissolve the residue in a 1:1 mixture of ether and hexane (100 mL).[1]
-
Slowly add a 4N HCl solution in dioxane (14 mL) to precipitate the hydrochloride salt.[1]
-
Collect the precipitate by filtration and treat the resulting solid with a saturated sodium bicarbonate solution.[1]
-
Extract the mixture again with dichloromethane. Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-bromo-2,3-dihydro-1H-indole as a brown oil (approximately 10.0 g).[1]
Note: The crude product from this procedure was reported to be used in subsequent reactions without further purification.[1] For applications requiring high purity, chromatographic purification may be necessary.
Reactivity and Applications
6-Bromoindoline serves as a versatile building block in organic synthesis. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups at the 6-position. The secondary amine of the indoline ring can be functionalized through N-alkylation, N-acylation, or other reactions.
These synthetic handles make 6-bromoindoline a valuable precursor for the synthesis of a wide range of substituted indoline derivatives, which are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.
Safety Information
Detailed safety information for 6-bromoindoline is not widely available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal procedures, consult the Safety Data Sheet (SDS) provided by the supplier.
Logical Workflow for Synthesis and Characterization
The following diagram outlines a logical workflow for the synthesis and characterization of 6-bromoindoline.
Caption: Workflow for the synthesis and characterization of 6-Bromoindoline.
